2-Keto-3-deoxy-6-phosphogluconate

Catalog No.
S615856
CAS No.
27244-54-8
M.F
C6H11O9P
M. Wt
258.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Keto-3-deoxy-6-phosphogluconate

CAS Number

27244-54-8

Product Name

2-Keto-3-deoxy-6-phosphogluconate

IUPAC Name

(4S,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexanoic acid

Molecular Formula

C6H11O9P

Molecular Weight

258.12 g/mol

InChI

InChI=1S/C6H11O9P/c7-3(1-4(8)6(10)11)5(9)2-15-16(12,13)14/h3,5,7,9H,1-2H2,(H,10,11)(H2,12,13,14)/t3-,5+/m0/s1

InChI Key

OVPRPPOVAXRCED-WVZVXSGGSA-N

SMILES

Array

Synonyms

2-keto-3-deoxy-6-phosphogluconate, 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate, KDPG intermediate

Canonical SMILES

C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O

Isomeric SMILES

C([C@@H]([C@@H](COP(=O)(O)O)O)O)C(=O)C(=O)O

2-dehydro-3-deoxy-6-phospho-D-gluconic acid is the 5-phospho derivative of 2-dehydro-D-gluconic acid. It has a role as an Escherichia coli metabolite. It is functionally related to a 2-dehydro-D-gluconic acid. It is a conjugate acid of a 2-dehydro-3-deoxy-6-phosphonato-D-gluconate(3-).
2-Keto-3-deoxy-6-phosphogluconic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2-Keto-3-deoxy-6-phosphogluconate (KDPG, CAS: 27244-54-8) is a critical phosphorylated intermediate central to the Entner-Doudoroff (ED) pathway of sugar degradation[1]. Typically supplied as a stable lithium salt, it serves as the direct, native substrate for KDPG aldolase, which catalyzes its reversible cleavage into pyruvate and D-glyceraldehyde-3-phosphate[2]. In procurement contexts, KDPG is highly sought after by metabolic engineers, structural biologists, and analytical chemists who require a high-purity reference standard for LC-MS/MS metabolomics or a direct substrate for uncoupled enzyme kinetic assays [3]. Its availability as a discrete, purified compound allows researchers to bypass the complexities of in situ enzymatic synthesis, ensuring precise control over assay conditions and absolute quantification of pathway flux.

Attempting to substitute purified KDPG with its upstream precursor, 6-phosphogluconate (6-PG), forces laboratories to utilize coupled assays requiring the auxiliary enzyme 6-phosphogluconate dehydratase (EDD) [1]. This substitution introduces significant kinetic lag, restricts the assay's pH and temperature windows to accommodate both enzymes, and obscures the transient kinetics of KDPG aldolase[2]. Furthermore, substituting KDPG with its unphosphorylated analog, 2-keto-3-deoxygluconate (KDG), results in a severe reduction in catalytic efficiency, as native KDPG aldolases process the unphosphorylated form at roughly 1% of the native rate [2]. Consequently, accurate kinetic profiling, stereocontrolled biocatalysis, and precise metabolomic quantification absolutely require the procurement of the exact phosphorylated, D-erythro configured KDPG molecule.

Criticality of the C6-Phosphate for Aldolase Turnover

The presence of the C6-phosphate group is an absolute requirement for standard catalytic processing by KDPG aldolase. When comparing the native phosphorylated substrate to unphosphorylated analogs, the reaction rate drops precipitously. Specifically, in both the retro-aldol and synthetic directions, the unphosphorylated analog is processed at roughly 1% of the rate of the phosphorylated natural substrate[1].

Evidence DimensionRelative enzymatic conversion rate
Target Compound DataKDPG (Phosphorylated) yields 100% relative maximal conversion rate
Comparator Or BaselineUnphosphorylated analog (KDG / D-glyceraldehyde) yields ~1% relative rate
Quantified Difference~100-fold reduction in conversion rate upon removal of the phosphate group.
ConditionsIn vitro KDPG aldolase assay (P. putida / E. coli)

Procuring the exact phosphorylated form is mandatory for achieving physiologically relevant turnover rates and avoiding artificially stalled kinetic assays.

Strict Stereospecificity Against Epimeric Analogs

KDPG aldolases from model organisms such as E. coli and P. putida exhibit strict stereochemical discrimination at the C2 position of the electrophile. While related enzymes like KDPGal aldolase are somewhat promiscuous, native KDPG aldolase specifically requires the D-erythro configuration found in KDPG, actively rejecting the D-threo configuration of 2-keto-3-deoxy-6-phosphogalactonate (KDPGal)[1]. This strict fidelity ensures that KDPG isolates Entner-Doudoroff pathway activity from DeLey-Doudoroff pathway flux.

Evidence DimensionStereochemical substrate acceptance
Target Compound DataKDPG (D-erythro configuration) is fully processed
Comparator Or BaselineKDPGal (D-threo configuration) is excluded by native KDPG aldolase
Quantified DifferenceExclusive preference for the S-configuration at C2 over the R-configuration epimer.
ConditionsSubstrate specificity profiling of native E. coli and P. putida KDPG aldolases

Buyers studying specific sugar degradation pathways must use KDPG to prevent cross-reactivity and accurately measure Entner-Doudoroff specific enzyme kinetics.

Elimination of Coupled-Assay Lag and Buffer Constraints

Many researchers attempt to generate KDPG in situ using 6-phosphogluconate (6-PG) and 6-phosphogluconate dehydratase (EDD). However, this coupled approach introduces kinetic lag and forces the assay into compromise buffer conditions. Utilizing purified KDPG directly allows for immediate, uncoupled measurement of KDPG aldolase kinetics over its exceptionally broad functional pH range (pH 6.5–8.5), which would otherwise be constrained by the narrower pH optimum of the coupling enzyme [1].

Evidence DimensionAssay pH flexibility and kinetic resolution
Target Compound DataDirect KDPG allows full >50% max activity profiling from pH 6.5 to 8.5
Comparator Or Baseline6-PG + EDD coupled assay is constrained by EDD stability and introduces kinetic lag
Quantified DifferenceDirect KDPG permits uncoupled, lag-free kinetic measurements across a 2.0+ pH unit range.
ConditionsIn vitro spectrophotometric kinetic assays

Direct procurement of KDPG removes the need for auxiliary enzymes, reducing assay complexity, cost, and compounding kinetic errors.

Uncoupled Kinetic Profiling of KDPG Aldolase

Because direct use of KDPG eliminates the kinetic lag and pH constraints of 6-PG/EDD coupled assays, it is the required substrate for determining precise Km and kcat values for wild-type and engineered KDPG aldolases [1].

Stereocontrolled Biocatalytic Synthesis

In synthetic organic chemistry, KDPG aldolase is utilized for stereoselective carbon-carbon bond formation. Purified KDPG serves as the essential baseline reference material to benchmark the enzyme's native retro-aldol cleavage rate against its synthetic aldol addition efficiency with non-natural electrophiles [2].

LC-MS/MS Metabolomic Standard for ED Pathway Flux

To distinguish metabolic flux through the Entner-Doudoroff pathway from standard glycolysis, researchers rely on KDPG as a definitive biomarker. Procuring high-purity KDPG enables the generation of precise standard curves, achieving limits of quantification as low as 8.3 pmol per assay in complex cellular extracts [3].

Physical Description

Solid

XLogP3

-3.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

258.01406892 Da

Monoisotopic Mass

258.01406892 Da

Heavy Atom Count

16

Other CAS

27244-54-8

Wikipedia

2-dehydro-3-deoxy-6-phospho-D-gluconic acid

Dates

Last modified: 04-14-2024

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